Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic amino acid derivative that incorporates a palmitoyloxy group, enhancing its hydrophobic properties. This compound is classified under the category of amino acids and derivatives, specifically as a cysteine derivative modified with a palmitoyl moiety. The full chemical formula is C₅₃H₈₃NO₈S, and it has a CAS number of 210532-98-2. It is often used in peptide synthesis and bioconjugation applications due to its unique structural features that facilitate interactions with biological membranes and enhance peptide stability .
The synthesis of Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH typically involves several key steps:
Technical details include the use of coupling agents like HCTU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and bases such as DiPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds during synthesis .
The molecular structure of Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH features:
This structure allows for significant interactions with lipid membranes, making it suitable for various biochemical applications .
Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH can undergo several chemical reactions:
Technical details on these reactions involve controlling reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity .
The mechanism of action for Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH primarily revolves around its ability to integrate into peptide chains and enhance their membrane permeability. Upon incorporation into peptides, it facilitates:
Data from studies indicate that peptides containing this compound exhibit improved stability and bioactivity compared to those without similar modifications .
Relevant data indicate that this compound's hydrophobic properties significantly influence its behavior in biological systems and applications .
Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH has several applications in scientific research and industry:
These applications leverage the unique properties of Fmoc-Cysteine((S)-2,3-di(palmitoyloxy)-propyl)-OH to create more effective therapeutic agents .
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH serves as a specialized building block for introducing lipophilic modifications during peptide synthesis. Its integration into SPPS requires specific handling to address challenges posed by its hydrophobic palmitoyl chains. The compound is typically incorporated at the N-terminus or within peptide sequences using standard Fmoc-chemistry protocols, but requires extended coupling times (90-120 minutes) due to steric hindrance from the di-palmitoyloxypropyl moiety. Researchers employ a 3-5 molar excess of the building block in dimethylformamide (DMF) with activators such as HBTU/HOBt to ensure complete coupling [2] [6].
The hydrophobic nature of the palmitoyl chains necessitates resin swelling with dichloromethane (DCM) before coupling to enhance accessibility. Post-incorporation, standard piperidine deprotection (20% in DMF) effectively removes the Fmoc group without cleaving the palmitoyl esters. This enables sequential chain elongation while preserving the acid-sensitive thioether linkage. The compound has been successfully integrated into complex lipopeptide systems like Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH, demonstrating its utility in synthesizing immunostimulatory peptides [6].
Table 1: SPPS Parameters for Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH Integration
Parameter | Optimal Condition | Purpose |
---|---|---|
Coupling Solvent | 1:1 DCM:DMF | Enhances resin swelling |
Activator | HBTU/HOBt | Facilitates efficient amide bond formation |
Coupling Time | 90-120 minutes | Compensates for steric hindrance |
Molar Excess | 3-5 equivalents | Ensures complete reaction |
Deprotection | 20% piperidine in DMF | Selective Fmoc removal |
The S-configuration at the cysteine chiral center is rigorously preserved during synthesis through optimized reaction conditions that minimize racemization. The thioether linkage formation between Fmoc-protected cysteine and (S)-2,3-di(palmitoyloxy)-propyl bromide occurs under mild basic conditions (pH 7.5-8.5) at 0-4°C to prevent epimerization [1] [5] [8]. The stereochemical integrity is confirmed through optical rotation measurements ([α]²⁰D = +10 ± 1° in chloroform) and chiral HPLC analysis, which demonstrate >98% enantiomeric excess for the S-isomer [2] [8].
¹H-NMR spectroscopy provides additional verification of stereochemical purity, with the S-configured compound exhibiting distinct chemical shift patterns for the cysteine β-proton (δ 3.1-3.3 ppm) and palmitoyl methylene groups (δ 2.25-2.35 ppm) that differ from racemic mixtures [8]. This precise stereochemical control is functionally significant because the S-configuration produces more homogeneous lipopeptides with enhanced biological activity profiles compared to racemic analogs. The configuration of the bis-palmitoyloxypropyl moiety directly influences receptor recognition in immunological applications, making stereopurity essential for reproducible research outcomes [5].
Table 2: Stereochemical Properties of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
Analytical Method | Characteristic Data | Stereochemical Significance |
---|---|---|
Optical Rotation | [α]²⁰D = +10 ± 1° (c=0.55, CHCl₃) | Confirms chiral purity |
¹H-NMR | β-proton resonance at δ 3.1-3.3 ppm | Distinguishes S-configuration |
Chiral HPLC | >98% ee | Quantifies enantiomeric excess |
Melting Point | 76-80°C | Differentiates from R-isomer (88-90°C) |
The conjugation efficiency of palmitoyloxy groups to the cysteine backbone represents a critical synthetic determinant for Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH. Key optimization parameters include stoichiometric control, temperature management, and catalyst selection. Palmitic acid activation employs carbodiimide reagents (DCC/DMAP) at 0°C, followed by reaction with (S)-3-bromo-1,2-propanediol to form the bromo-intermediate. Subsequent thioether formation with Fmoc-Cys-OH requires strict exclusion of light and oxygen to prevent oxidation byproducts [7].
Reaction monitoring by TLC (Rf = 0.7 in 9:1 chloroform:methanol) and HPLC reveals optimal conjugation occurs at 20-25°C for 12-16 hours, achieving yields >85%. Higher temperatures (>30°C) promote diastereomerization, while lower temperatures (<15°C) result in incomplete reaction. The limited commercial availability of enantiopure (S)-2,3-di(palmitoyloxy)-propyl derivatives necessitates in-situ generation, contributing to the compound's high cost (€418/250mg for R-isomer, S-isomer typically 20-30% more expensive) [7] [8]. Purification via silica gel chromatography with hexane:ethyl acetate gradients (4:1 to 1:1) removes unreacted palmitic acid, yielding products with ≥96% purity by HPLC [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7